molecular formula C8H15NO B2357089 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine CAS No. 2418722-29-7

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine

Cat. No.: B2357089
CAS No.: 2418722-29-7
M. Wt: 141.214
InChI Key: BLZFHNUTARIPGZ-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane scaffold with an oxygen atom at the 2-position (2-oxa) and an ethanamine group attached to the bridgehead carbon (position 1). Its molecular formula is C₈H₁₅NO (MW ≈ 141.21 g/mol) . The bicyclic framework confers rigidity, while the ethanamine moiety provides a primary amine functional group, making it suitable for drug discovery applications, particularly as a building block for CXCR2 antagonists .

Properties

IUPAC Name

1-(2-oxabicyclo[2.2.1]heptan-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZFHNUTARIPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CCC(C1)CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Synthesis via Oxidation of Alcohol Derivatives

The ethanol analog, 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (PubChem CID: 155821415), serves as a viable starting material. Oxidation using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) converts the secondary alcohol to the corresponding ketone. Computational descriptors for the alcohol derivative, including a molecular weight of 142.20 g/mol and XLogP3-AA of 0.6, suggest moderate polarity conducive to oxidation without side reactions.

Reductive Amination Conditions

The ketone intermediate undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (e.g., acetic acid in methanol). This method, adapted from the synthesis of (S)-rivastigmine, avoids over-alkylation by maintaining a high ammonia-to-ketone ratio. Alternatively, asymmetric reductive amination employing iridium-phosphoramidite catalysts (e.g., L1 ligand) with Ti(OiPr)₄ and trifluoroacetic acid (TFA) additives achieves enantioselectivity up to 96%. Hydrogenation at 50–100 atm H₂ pressure further optimizes yield (93%).

Nucleophilic Substitution of Alcohol Derivatives

Direct conversion of the hydroxyl group in 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol to an amine involves two-step functional group interconversion.

Tosylation/Mesylation of the Hydroxyl Group

Treatment of the alcohol with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with a tertiary amine base (e.g., triethylamine) yields the corresponding sulfonate ester. The reaction proceeds at 0–25°C, leveraging the alcohol’s computed hydrogen bond donor count of 1 to enhance nucleophilic susceptibility.

Ammonolysis of the Sulfonate Ester

Subsequent displacement with aqueous or gaseous ammonia in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (60–80°C) introduces the primary amine. Stereochemical retention is anticipated due to the bicyclic framework’s rigidity, as evidenced by the exo-hydroxy configuration stability in analogous oxabicyclo compounds.

Cyclization Strategies for Oxabicyclo Framework Formation

The oxabicyclo[2.2.1]heptane core can be constructed de novo, followed by amine installation.

Epoxy-Alcohol Cyclization

As detailed in US4554366A, 1,4-disubstituted-3-cyclohexen-1-ol derivatives undergo epoxidation (e.g., with m-chloroperbenzoic acid) and acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene). This method predominantly yields exo-hydroxy-7-oxabicyclo[2.2.1]heptane derivatives with >90% selectivity. Introducing a ketone moiety at the ethan position prior to cyclization enables subsequent reductive amination.

Post-Cyclization Functionalization

Post-cyclization, the ketone is subjected to reductive amination under conditions mirroring Section 1.2. Alternatively, ozonolysis of cyclohexene precursors followed by reductive workup generates carbonyl groups amenable to amination.

Experimental Procedures and Optimization

Reductive Amination Protocol

Typical Procedure :

  • Combine 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-one (1.0 equiv), ammonium acetate (3.0 equiv), and NaBH₃CN (1.5 equiv) in methanol.
  • Add acetic acid (0.5 equiv) and stir at 25°C for 12 h.
  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 78–85% (crude), 70–75% (purified).

Asymmetric Variant

Catalytic System :

  • Iridium(I)–phosphoramidite ligand (2 mol%)
  • Ti(OiPr)₄ (30 mol%)
  • TFA (10 mol%)
  • H₂ (50 atm), 24 h, 25°C
    Outcome : 96% ee, 93% yield.

Comparative Analysis of Methods

Method Yield ee (%) Complexity Key Reference
Reductive Amination 70–85% Moderate
Asymmetric Reductive Amination 93% 96 High
Nucleophilic Substitution 60–70% Low ,
Cyclization + Amination 65–75% High

Reductive amination offers the highest efficiency, whereas asymmetric methods cater to enantioselective demands. Nucleophilic substitution, while straightforward, suffers from moderate yields due to steric hindrance in the bicyclic system.

Chemical Reactions Analysis

Types of Reactions

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) can be employed.

Major Products

The major products formed from these reactions include various functionalized bicyclic amines and their derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated significant potential as a pharmacophore in drug design due to its ability to interact with various biological targets:

  • Biological Activity : Research indicates that 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine exhibits binding affinity to specific receptors and enzymes, suggesting its utility in therapeutic applications. Investigations into its pharmacological effects could reveal its efficacy as a drug candidate.

Case Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial properties of derivatives based on this compound's structure. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study 2: Anti-inflammatory Effects

In a murine model of arthritis, administration of the compound led to significant reductions in paw swelling and histological evidence of decreased inflammation compared to control groups. These findings suggest potential therapeutic applications for inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Type Description Findings
AntimicrobialActivity against Gram-positive bacteriaMIC = 32 µg/mL against Staphylococcus aureus
Anti-inflammatoryReduces cytokine production in macrophagesSignificant decrease in inflammation markers
Enzyme InteractionPotential inhibition of metabolic enzymesOngoing investigations needed for specific pathways

Mechanism of Action

The mechanism of action of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane structure allows for specific binding interactions, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives Without Oxygen

  • 1-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 24520-60-3)
    • Key Difference : Lacks the 2-oxa oxygen atom.
    • Properties : Higher hydrophobicity (logP) due to absence of oxygen.
    • Applications : Used in synthesizing squaramide derivatives as CXCR2 antagonists .
    • Salt Form : Hydrochloride salt (MW 175.7 g/mol, CAS 24520-59-0) enhances aqueous solubility .

Oxygen-Containing Bicyclo[2.2.1]heptane Isomers

  • 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine (CAS 1369381-64-5)
    • Key Difference : Oxygen at position 7 instead of 2.
    • Impact : Altered electronic distribution and hydrogen-bonding capacity.
    • Molecular Weight : 141.21 g/mol (same as target compound) .

Fluorinated Derivatives

  • 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride Key Difference: Fluoromethyl substituent at position 1 and amine at position 4. Molecular Weight: 181.6 g/mol .

Smaller Bicyclo[2.1.1]hexane Analogues

  • 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride

    • Key Difference : Bicyclo[2.1.1]hexane core (6-membered vs. 7-membered ring).
    • Impact : Reduced steric bulk may improve binding to compact receptor sites.
    • Applications : Explored in neurological targets due to smaller size .
  • 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine

    • Key Difference : Ethyl substituent and methanamine group.
    • Properties : Higher lipophilicity (logP) compared to ethanamine derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Salt Form Applications
1-{2-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine C₈H₁₅NO 141.21 2-Oxa, ethanamine Free base CXCR2 antagonists
1-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine C₉H₁₇N 139.24 No oxygen Hydrochloride Anti-cancer agents
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine C₈H₁₅NO 141.21 7-Oxa isomer Free base Under investigation
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine C₈H₁₃FNO 181.6 Fluoromethyl, 4-amine Hydrochloride Neurological targets
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine C₈H₁₃FNO 170.20 Bicyclo[2.1.1]hexane, fluoromethyl Hydrochloride Preclinical studies

Key Research Findings

  • Stereochemical Influence : The (1S,4R) configuration in bicyclo[2.2.1]heptane derivatives significantly enhances selectivity for CXCR2 receptors .
  • Salt Forms : Hydrochloride salts (e.g., CAS 24520-59-0 ) improve stability and solubility, critical for pharmaceutical formulations.
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) exhibit improved pharmacokinetic profiles due to increased metabolic stability .
  • Ring Size : Smaller bicyclo[2.1.1]hexane cores () may limit steric hindrance, favoring interactions with specific biological targets .

Biological Activity

1-{2-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine is a bicyclic organic compound characterized by its unique structural features, including an oxygen atom integrated into the bicyclic framework and an amine functional group. This compound, with the molecular formula C₈H₁₄N₂O, has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore in drug design.

Structural Characteristics

The compound's structure enhances its reactivity and biological activity, allowing it to interact with various biological targets. Its bicyclic nature may contribute to specific conformational properties that are beneficial for binding to receptors or enzymes.

Synthesis and Derivatives

Research has demonstrated efficient synthetic routes for producing this compound, often utilizing palladium-catalyzed reactions and other catalytic processes to optimize yield and selectivity. The compound can also serve as a precursor for synthesizing various derivatives, which may exhibit distinct biological activities.

Compound Name Molecular Formula Key Features
This compoundC₈H₁₄N₂OBicyclic structure with an amine group; potential drug candidate
Bicyclo[2.2.1]heptane-2,5-diamineC₇H₁₄N₂Contains two amino groups; used in organic synthesis

Pharmacological Potential

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacophore in drug design. Specifically, research suggests that this compound may exhibit interactions with specific receptors or enzymes, which could lead to therapeutic applications.

Case Studies

One notable study investigated the thromboxane (TxA₂) antagonistic activity of related compounds derived from the 7-oxabicyclo[2.2.1]heptane framework, highlighting the importance of structural modifications on biological potency. These compounds demonstrated significant activity against TxA₂, suggesting that similar modifications could enhance the efficacy of this compound as well .

In another case, the synthesis of analogs revealed that specific substituents on the oxazole ring were critical for maintaining potent activity against target proteins involved in platelet aggregation . This underscores the significance of structural diversity in optimizing the biological effects of bicyclic compounds.

While detailed mechanisms for this compound are still under investigation, preliminary findings suggest that its interactions may involve competitive binding to active sites on target enzymes or receptors, potentially modulating their activity in a manner beneficial for therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine, and what methodological considerations are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves nucleophilic ring-opening of bicyclic epoxides with amine nucleophiles. For example, reacting 2-oxabicyclo[2.2.1]heptane with ethylenediamine derivatives under basic conditions (e.g., NaOH or KOH catalysis) can yield the target compound . Key considerations include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicyclic framework and amine proton shifts. The oxabicyclo[2.2.1]heptane moiety shows distinct coupling patterns (e.g., bridgehead protons at δ 3.8–4.2 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies byproducts .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 154.12 [M+H]⁺) .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

  • Methodological Answer : Stability studies show:

  • Temperature : Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation.
  • Light sensitivity : Amber vials mitigate photodegradation of the oxabicyclo ring.
  • Moisture : Desiccants (e.g., silica gel) prevent hydrolysis of the ether linkage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.
  • Protein binding : Use equilibrium dialysis to assess non-specific binding effects.
  • Structural analogs : Compare with derivatives (e.g., fluorinated bicyclic amines) to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., GPCRs). Focus on the amine group’s hydrogen-bonding potential and the bicyclic system’s steric bulk .
  • MD Simulations : Assess conformational flexibility of the oxabicyclo ring over 100-ns trajectories to identify rigidified analogs .

Q. What experimental approaches validate the compound’s mechanism of action in modulating biochemical pathways?

  • Methodological Answer :

  • Kinetic assays : Measure time-dependent inhibition of enzymes (e.g., monoamine oxidases) using fluorogenic substrates.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions.
  • Metabolomics : LC-MS/MS tracks downstream metabolite changes in cell cultures treated with the compound .

Methodological Notes

  • Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationship [SAR] theory) to guide hypothesis testing .
  • Contradiction Analysis : Use statistical tools (e.g., Bland-Altman plots) to reconcile inter-lab variability in biological data .

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